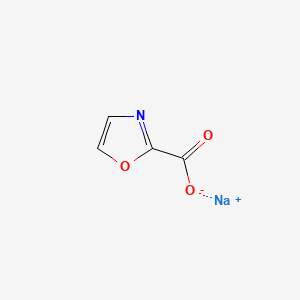

Sodium oxazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMOVWVGBYVXET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719184 | |

| Record name | Sodium 1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255098-88-4 | |

| Record name | Sodium 1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Sodium Oxazole-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium oxazole-2-carboxylate from its corresponding carboxylic acid. The oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents due to its diverse biological activities.[1] The conversion of oxazole-2-carboxylic acid to its sodium salt enhances aqueous solubility and facilitates its use in various pharmaceutical formulations and as a key intermediate in further synthetic transformations.[2][3] This document delves into the fundamental chemical principles, provides a detailed, field-proven experimental protocol, outlines robust methods for product characterization and quality control, and addresses critical safety considerations. Our objective is to equip researchers with the necessary expertise to perform this synthesis with precision, ensuring high purity and yield.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component for designing molecules that can engage with biological targets.[4] Derivatives of oxazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][5][6]

Oxazole-2-carboxylic acid itself is a valuable building block in organic synthesis.[5][7] However, its conversion to the sodium salt, this compound, is often a critical step for its practical application. The salt form typically exhibits significantly improved solubility in aqueous media, a crucial attribute for biological testing and for use as a reagent in certain reaction conditions.[2] This guide focuses on the direct and efficient synthesis of this salt, a fundamental transformation for any laboratory engaged in the development of oxazole-based compounds.

Core Principles: An Acid-Base Neutralization

The synthesis of this compound from oxazole-2-carboxylic acid is a classic acid-base neutralization reaction. Carboxylic acids, while considered weak acids, are sufficiently acidic to react with a range of bases to form a salt and water.[8]

The general reaction is as follows: C₄H₃NO₃ (Oxazole-2-carboxylic acid) + Base → C₄H₂NNaO₃ (this compound) + Byproduct

The choice of base is a critical parameter that influences the reaction's execution and workup.

-

Strong Bases (e.g., Sodium Hydroxide - NaOH): This reaction is rapid and stoichiometric. The primary products are the sodium salt and water. It is a clean and efficient method, often preferred for its simplicity.[8][9]

-

Weak Bases (e.g., Sodium Bicarbonate - NaHCO₃): This is a milder and equally effective method. Carboxylic acids are strong enough to displace carbonic acid from bicarbonate, which then decomposes into carbon dioxide (CO₂) and water.[8][10] This reaction provides a simple visual indicator of progress: the cessation of CO₂ effervescence signals the reaction's completion.[10][11] This method is particularly useful for distinguishing carboxylic acids from less acidic functional groups like phenols, which typically do not react with sodium bicarbonate.[10][12]

The underlying mechanism involves the deprotonation of the carboxylic acid's hydroxyl group by the base to form the resonance-stabilized carboxylate anion.

Detailed Procedure

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.13 g (10.0 mmol) of oxazole-2-carboxylic acid in approximately 20 mL of deionized water with magnetic stirring. [7][13]The acid may not fully dissolve initially.

-

Base Addition: Separately, dissolve 0.84 g (10.0 mmol) of sodium bicarbonate in 10 mL of deionized water. Add this solution dropwise to the stirring suspension of the acid at room temperature.

-

Expert Insight: Slow addition is crucial to control the rate of CO₂ evolution and prevent excessive foaming, which could lead to loss of material.

-

-

Reaction: Continue stirring the mixture at room temperature. You will observe brisk effervescence as carbon dioxide is released. [10]The reaction is typically complete within 1-2 hours, indicated by the complete cessation of gas evolution.

-

Confirmation: Once effervescence has stopped, check the pH of the solution using pH paper or a calibrated meter. The final pH should be approximately 7-8. If the solution is still acidic, it indicates that unreacted carboxylic acid remains; add a very small amount of additional bicarbonate solution until the desired pH is reached.

-

Isolation: Concentrate the clear, aqueous solution on a rotary evaporator to remove the water. This will yield the crude this compound as a solid.

-

Drying: Transfer the solid to a vacuum oven or use a high vacuum line to dry the product to a constant weight. This removes any residual water. The product typically appears as a white to off-white powder. [9]7. Purification (Optional): If characterization reveals impurities, the salt can be purified by recrystallization. A common solvent system for sodium carboxylates is a mixture of ethanol and water. Dissolve the crude salt in a minimum amount of hot water and add ethanol until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to form crystals.

Product Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. This self-validating process ensures the material is suitable for downstream applications.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural confirmation. In D₂O, the characteristic aromatic protons of the oxazole ring should be visible. The downfield position of these protons is due to the electron-withdrawing nature of the ring system and the carboxylate group. [9]A key indicator of successful salt formation is the disappearance of the acidic proton (–COOH), which is typically a very broad singlet far downfield in the spectrum of the starting material.

-

Infrared (IR) Spectroscopy: IR analysis provides clear evidence of the functional group transformation.

-

Starting Material (Acid): Look for a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1730 cm⁻¹.

-

Product (Salt): The broad O-H peak will disappear. The C=O stretch will be replaced by two characteristic asymmetric and symmetric stretching bands for the carboxylate anion (COO⁻), typically found around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.

-

Physical Properties

-

Melting Point: The sodium salt will have a distinct and likely much higher melting point (or decomposition temperature) compared to the starting carboxylic acid (m.p. 254-256 °C with decomposition). [7]A sharp melting point is indicative of high purity.

-

Solubility: Confirm the enhanced solubility of the product in water compared to the starting oxazole-2-carboxylic acid.

Safety and Handling

While this synthesis is relatively benign, adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Ventilation: Handle the starting materials and conduct the reaction in a well-ventilated area or a chemical fume hood. [14][15]* Handling: Oxazole-2-carboxylic acid is an irritant. Avoid skin and eye contact, and do not inhale the dust. [14]* Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Conclusion

The synthesis of this compound via the neutralization of oxazole-2-carboxylic acid is a straightforward and fundamental procedure. By understanding the underlying acid-base principles and following a meticulous experimental protocol, researchers can reliably produce this valuable intermediate in high purity. The robust characterization methods outlined herein provide a self-validating system to ensure the quality of the final product, which is paramount for its successful application in pharmaceutical research and drug development.

References

- Vertex AI Search. (n.d.). Oxazole-2-carboxylic acid, sodium salt.

- MySkinRecipes. (n.d.). This compound.

- Quora. (2020, October 15). What is the reaction mechanism of NaHCO3 + HCOOH?.

- Chemistry Learner. (2025, December 25). Sodium Bicarbonate Test: Identification of Carboxylic Acids and Differentiation from Phenols.

- Chem-Impex. (n.d.). Oxazole-2-carboxylic acid amide.

- ChemicalBook. (2025, July 16). 2-OXAZOLECARBOXYLIC ACID.

- Synblock. (n.d.). CAS 672948-03-7 | Oxazole-2-carboxylic acid.

- Brainly.in. (2019, May 13). Reaction of carboxylic acid with sodium bicarbonate.

- J&K Scientific LLC. (n.d.). 2-Oxazolecarboxylic acid | 672948-03-7.

- Chemistry LibreTexts. (2022, October 27). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization.

- Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.

- Fisher Scientific. (2010, October 26). SAFETY DATA SHEET - Oxazole-4-carboxylic acid.

- Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Oxazole.

- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- PMC - NIH. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives.

- Journal of Drug Delivery and Therapeutics. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. jk-sci.com [jk-sci.com]

- 6. jddtonline.info [jddtonline.info]

- 7. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buy Oxazole-2-carboxylic acid, sodium salt [smolecule.com]

- 10. chemistrysh.com [chemistrysh.com]

- 11. quora.com [quora.com]

- 12. brainly.in [brainly.in]

- 13. CAS 672948-03-7 | Oxazole-2-carboxylic acid - Synblock [synblock.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Physicochemical Properties of Sodium Oxazole-2-carboxylate

Introduction

Sodium oxazole-2-carboxylate is a heterocyclic organic salt that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen, this compound serves as a versatile synthetic building block.[1][2] Its utility stems from the unique electronic properties of the oxazole ring combined with the reactivity and solubility conferred by the sodium carboxylate group.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is the sodium salt of oxazole-2-carboxylic acid. The anionic component consists of an oxazole ring substituted at the C2 position with a carboxylate group. The oxazole ring is an aromatic system, which lends it thermal stability, while the ionic salt character dominates its physical properties, such as solubility.[2][3]

| Property | Value | Source(s) |

| IUPAC Name | sodium;1,3-oxazole-2-carboxylate | [3] |

| CAS Number | 1255098-88-4 | [4][5] |

| Molecular Formula | C₄H₂NNaO₃ | [1][5] |

| Molecular Weight | 135.05 g/mol | [1][4] |

| Appearance | White to off-white powder | [3] |

| Canonical SMILES | C1=COC(=N1)C(=O)[O-].[Na+] | [3] |

Synthesis and Preparation

The most direct and common laboratory-scale synthesis of this compound is through the neutralization of its parent acid, oxazole-2-carboxylic acid. This method is reliable, high-yielding, and straightforward.

Causality of Experimental Choice: A simple acid-base neutralization is chosen for its efficiency and purity of the final product. The reaction of a carboxylic acid with a strong base like sodium hydroxide or a weak base like sodium bicarbonate proceeds to completion, forming the highly stable sodium salt and a volatile or inert byproduct (water or CO₂), which simplifies purification.

Caption: Workflow for the synthesis of this compound via neutralization.

Solubility and Dissolution Characteristics

A critical parameter for any compound intended for biological or formulation studies is its solubility. As an ionic salt, this compound is readily soluble in water.[3] This high aqueous solubility is a direct consequence of the strong ion-dipole interactions between the sodium cations and carboxylate anions with water molecules.

Experimental Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, which measures the concentration of a saturated solution after a prolonged equilibration period.[6][7]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the vials on an orbital shaker at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours.[6] This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

Quantification: Dilute the filtered supernatant to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a suitable analytical technique, such as HPLC-UV or LC-MS.[7]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as mg/mL or mmol/L.

Caption: Standard shake-flask protocol for determining equilibrium solubility.

Acidity and Ionic Properties

Significance: A low pKa for the conjugate acid means that this compound is the salt of a relatively strong acid and a strong base (NaOH). Consequently, its aqueous solutions will be approximately neutral to slightly basic, and the salt will not readily hydrolyze. The parent oxazole ring itself is a very weak base, with the pKa of its conjugate acid being only 0.8, meaning it remains unprotonated under typical physiological conditions.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol determines the pKa of the conjugate acid, oxazole-2-carboxylic acid.

Methodology:

-

Sample Preparation: Accurately weigh a sample of oxazole-2-carboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[10]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stir bar.[10]

-

Titration: Titrate the acid solution by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10][11]

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve. The half-equivalence point (where half the volume of NaOH needed to reach the equivalence point has been added) corresponds to the pH at which pH = pKa.[10][11] This is a direct application of the Henderson-Hasselbalch equation.[11]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and purity of this compound.

| Technique | Key Feature | Expected Observation | Source(s) |

| FTIR | Asymmetric Carboxylate Stretch (ν_as) | Strong band in the 1600-1700 cm⁻¹ region | [3] |

| Symmetric Carboxylate Stretch (ν_s) | Band in the 1400-1412 cm⁻¹ region | [12] | |

| Oxazole Ring C=N/C=C Stretches | Bands in the 1550-1600 cm⁻¹ region | [3] | |

| Aromatic C-H Stretch | Weak bands in the 3000-3100 cm⁻¹ region | [3] | |

| ¹H NMR | Oxazole Ring Protons (H4, H5) | Distinct signals in the aromatic region (downfield) | [3] |

| ¹³C NMR | Carboxylate Carbon (C=O) | Signal significantly downfield | |

| Oxazole Ring Carbons (C2, C4, C5) | C2 carbon is most downfield (~150-152 ppm) due to adjacent N and COO⁻ | [3] | |

| Mass Spec | Ionization of Salt | Loss of Na⁺, observation of protonated free acid (m/z 113) | [3] |

| Fragmentation | Loss of carboxyl group (CO₂) is a likely fragmentation pathway | [3] |

Expert Insight on FTIR: The key diagnostic feature distinguishing the salt from the free acid is the position of the carbonyl stretch. In the free acid, a sharp C=O stretch appears around 1700-1725 cm⁻¹.[3] In the sodium salt, this is replaced by a strong, broad asymmetric stretch for the resonance-stabilized carboxylate anion (COO⁻) at a lower wavenumber (1600-1700 cm⁻¹), a phenomenon known as a red shift.[3] The separation between the asymmetric and symmetric carboxylate stretching frequencies can provide information about the coordination environment of the carboxylate group.

Thermal Stability and Decomposition

The thermal stability of a compound is crucial for determining its shelf-life, storage conditions, and processing limits. Sodium carboxylates are generally stable solids, but they decompose at elevated temperatures.

Expected Behavior: Thermogravimetric analysis (TGA) is expected to show stability up to a high temperature, followed by a sharp mass loss corresponding to decomposition. For sodium carboxylates, this decomposition often involves decarboxylation and can lead to the formation of ketones or other products.[13] Differential Scanning Calorimetry (DSC) would reveal melting points (if any occur before decomposition) and the enthalpy of decomposition.

Experimental Protocol: TGA/DSC Analysis

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 2-5 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).

-

Instrument Setup: Place the pan in the TGA/DSC instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Heat the sample at a controlled linear rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition (e.g., 400-500 °C).[14]

-

Data Acquisition: Continuously record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

-

Analysis: Analyze the resulting thermograms to identify the onset temperature of decomposition, percentage of mass loss, and the temperatures and enthalpies of any thermal events (e.g., melting, crystallization, decomposition).

Caption: Workflow for thermal analysis using TGA/DSC.

Solid-State Properties

The solid-state form of a compound can significantly impact its properties, including stability, dissolution rate, and bioavailability. This compound is typically supplied as a crystalline powder.[3] Characterizing its solid-state properties is essential for quality control and formulation development.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique used to assess the crystallinity of a bulk powder sample and to identify its specific crystalline form (polymorph).[15][16]

Methodology:

-

Sample Preparation: Gently grind the powder sample to ensure a uniform particle size. Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface.[15]

-

Data Collection: Place the sample holder in the diffractometer. Collect a diffraction pattern by scanning a range of 2θ angles (e.g., 2° to 40°) while irradiating the sample with monochromatic X-rays.

-

Data Analysis: The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). A crystalline material will produce a pattern of sharp, well-defined peaks (Bragg reflections), whereas an amorphous material will produce a broad, featureless halo.[16] The unique positions and relative intensities of the peaks serve as a fingerprint for the specific crystalline phase.

Trustworthiness: While a full crystal structure determination from powder data is complex, XRPD is a self-validating system for phase identification.[17][18] Comparing the experimental pattern to a reference pattern or tracking it from batch to batch provides a reliable method for ensuring consistency of the solid form.

Chemical Reactivity and Applications

Beyond its physical properties, the chemical reactivity of this compound is central to its utility.

-

As a Nucleophile: The carboxylate group can act as a nucleophile in substitution reactions.[3]

-

Derivatization: It can be converted back to the free acid and subsequently esterified to form various oxazole-2-carboxylate esters, which are important synthetic intermediates.[3]

-

Decarboxylation: Under certain conditions, the molecule can undergo decarboxylation to yield oxazole derivatives.[3]

These reactive handles make it a valuable building block for constructing more complex molecules, particularly in the synthesis of pharmaceuticals with potential antimicrobial and anti-inflammatory properties.[1]

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties are largely dictated by the interplay between its aromatic oxazole core and its ionic sodium carboxylate group. Its high aqueous solubility, thermal stability, and well-defined spectroscopic signature make it a reliable and versatile intermediate for research and development. The experimental protocols outlined in this guide provide a robust framework for scientists to verify its identity, purity, and key performance-related characteristics, ensuring data integrity and reproducibility in drug discovery and materials science applications.

References

- ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link]

- Metaboly. (n.d.). Oxazole-2-carboxylic acid, sodium salt. [Link]

- University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Department of Chemistry. [Link]

- Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

- Creative Bioarray. (n.d.).

- Wikipedia. (n.d.). Oxazole. [Link]

- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs– consensus recommendations for improving data quality.

- ResearchGate. (2015). (PDF)

- Ibarra-Montaño, L. A., et al. (2015).

- University of Strathclyde. (n.d.).

- MySkinRecipes. (n.d.).

- PubChem. (n.d.). Oxazole.

- University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Department of Chemistry. [Link]

- University of Massachusetts Dartmouth. (n.d.).

- American Chemical Society. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

- Iowa State University. (n.d.). X-Ray Diffraction Basics.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- CP Lab Safety. (n.d.).

- Heterocycles. (1980). Mass Spectrometry of Oxazoles. [Link]

- Ibrahim, M., Nada, A., & Kamal, D. E. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure and Applied Physics, 43, 911-917. [Link]

- Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

- Defense Technical Information Center. (n.d.).

- National Institute of Standards and Technology. (n.d.). Oxazole. NIST WebBook. [Link]

- Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

- ResearchGate. (n.d.). (PDF) Thermoanalytical studies (TG–DTG–DSC, Py–GC/MS) of sodium carboxymethyl starch with different degrees of substitution. [Link]

- National Center for Biotechnology Information. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

- ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. [Link]

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). FTIR spectra of sodium salts of PA and PAA 1−4 and Na 2 C 2 O 4.... [Link]

- JETIR. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Buy Oxazole-2-carboxylic acid, sodium salt [smolecule.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxazole - Wikipedia [en.wikipedia.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. web.williams.edu [web.williams.edu]

- 12. researchgate.net [researchgate.net]

- 13. libjournals.unca.edu [libjournals.unca.edu]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. mcgill.ca [mcgill.ca]

- 16. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. researchgate.net [researchgate.net]

- 18. PPXRD - Abstract Submission Form [icdd.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Sodium Oxazole-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the molecular structure, bonding characteristics, and spectroscopic validation of sodium oxazole-2-carboxylate. As a pivotal heterocyclic building block, a thorough understanding of its structural and electronic properties is essential for its effective application in medicinal chemistry and materials science. This document synthesizes theoretical principles with empirical data to offer field-proven insights into the molecule's synthesis, characterization, and inherent reactivity.

Introduction and Significance

This compound (C₄H₂NNaO₃, Molecular Weight: approx. 135.05 g/mol ) is the sodium salt of oxazole-2-carboxylic acid.[1] This compound belongs to the family of oxazoles, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] The utility of this compound stems from its role as a versatile intermediate, where the carboxylate functionality provides a reactive handle for derivatization, enabling the construction of more complex molecular architectures.[1][2] A fundamental grasp of its structure and bonding is paramount for predicting its reactivity and designing rational synthetic pathways.

Molecular Structure and Stereochemistry

The structure of this compound is best understood by dissecting its two primary components: the oxazole-2-carboxylate anion and the sodium cation.

2.1 The Oxazole Ring The oxazole ring is a planar, five-membered aromatic system.[4][5] Its aromaticity arises from the delocalization of six π-electrons across the ring, satisfying Hückel's rule. The atoms within the ring (three carbon, one nitrogen, and one oxygen) are sp² hybridized, contributing to the planar geometry.[4][5] The electronegative oxygen and nitrogen atoms significantly influence the electronic distribution within the ring, rendering the C2 position, in particular, electrophilic and susceptible to nucleophilic attack in certain reaction contexts.[4][5] The hydrogen atoms at the C4 and C5 positions are acidic to varying degrees, with the C2 hydrogen being the most acidic.[4]

2.2 The Carboxylate Group The carboxylate group (-COO⁻) is attached to the C2 position of the oxazole ring. A key feature of the carboxylate anion is the resonance stabilization of the negative charge, which is delocalized equally across both oxygen atoms.[6] This results in two carbon-oxygen bonds that are equivalent in length and intermediate between a single and a double bond, with a formal bond order of approximately 1.5.[6] This delocalization is a critical factor in the group's stability and its characteristic spectroscopic signatures.

2.3 The Ionic Bond The overall molecule is a salt, characterized by a strong electrostatic (ionic) interaction between the negatively charged carboxylate group and the positively charged sodium ion (Na⁺). In the solid state, these ions arrange into a stable crystal lattice. In polar solvents like water, the salt readily dissociates into a solvated sodium cation and a solvated oxazole-2-carboxylate anion.[1]

Visualizing the Molecular Structure

The following diagram illustrates the fundamental structure of this compound, highlighting the aromatic ring and the ionic bond.

Caption: Molecular structure of this compound.

Experimental Validation: A Spectroscopic Approach

The theoretical model of a molecule must be validated by empirical data. As a Senior Application Scientist, my experience underscores the necessity of a multi-technique spectroscopic approach to confirm structure and bonding with confidence.

3.1 Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying functional groups. The transition from oxazole-2-carboxylic acid to its sodium salt is unequivocally confirmed by the shift in the carbonyl stretching frequency.

-

Causality: In the parent carboxylic acid, a sharp, intense absorption band for the C=O double bond stretch is expected around 1700-1725 cm⁻¹.[1] Upon deprotonation to form the carboxylate salt, the resonance delocalization equalizes the C-O bonds. This lowers the bond order from a true double bond, causing a significant red-shift (shift to lower wavenumber).

-

Self-Validating Protocol: The disappearance of the acid's broad O-H stretch (typically 2500-3200 cm⁻¹) and the appearance of two new, strong bands for the carboxylate are definitive markers.[1]

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source |

| Carboxylic Acid (R-COOH) | C=O Stretch | 1700 - 1725 | [1] |

| Carboxylate Anion (R-COO⁻) | Asymmetric Stretch | 1540 - 1650 | [6][7][8] |

| Carboxylate Anion (R-COO⁻) | Symmetric Stretch | 1360 - 1450 | [6][7][8] |

| Oxazole Ring | Ring Breathing/Deformation | 600 - 1400 (Fingerprint) | [1] |

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The protons on the oxazole ring reside in the aromatic region of the spectrum. Their precise chemical shifts are influenced by the anisotropic effects of the ring current and the deshielding effects of the adjacent electronegative N and O atoms. The proton at the C2 position (adjacent to both N and O) is expected to be the most downfield-shifted, resonating at approximately 8.5 ppm.[1]

-

¹³C NMR Spectroscopy: Carbon NMR further corroborates the structure, with distinct signals for each carbon atom in the molecule. The carboxylate carbon signal is typically found in the 160-180 ppm range. The chemical shifts of the oxazole ring carbons provide a unique fingerprint for the heterocyclic system.[9]

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Rationale | Source |

| ¹H | H-2 | ~8.5 | Deshielded by adjacent N and O atoms | [1] |

| ¹H | H-4, H-5 | Aromatic Region (7-8) | Part of an aromatic system | [10] |

| ¹³C | C=O (Carboxylate) | 160 - 180 | Carbonyl carbon environment | [9] |

| ¹³C | C2, C4, C5 (Ring) | 120 - 160 | sp² hybridized carbons in a heterocycle | [9] |

3.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering structural clues.

-

Ionization Considerations: When analyzing the sodium salt, special consideration is needed. Techniques like Electrospray Ionization (ESI) are suitable. Often, the observed species may not be the intact salt but rather the protonated form of the free acid ([M-Na+2H]⁺) or adducts with solvent.[1]

-

Fragmentation Patterns: Under electron impact (EI) ionization, the molecule would likely fragment. Characteristic fragmentation patterns for oxazoles include the loss of CO₂ from the carboxylate group, followed by cleavage of the oxazole ring itself.[1][11] The molecular ion peak for the free acid form may have low intensity due to its instability.[1]

Synthesis and Key Reactions

The utility of this compound as a synthetic intermediate warrants a discussion of its preparation and subsequent reactivity.

4.1 Synthetic Protocol: Direct Neutralization

A reliable and straightforward method for synthesizing the title compound is the direct neutralization of oxazole-2-carboxylic acid with a sodium base.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve oxazole-2-carboxylic acid in a suitable solvent, such as water or ethanol.

-

Titration: Slowly add one molar equivalent of aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to the solution while stirring.

-

Monitoring: Monitor the reaction progress by pH measurement. The endpoint is reached at neutral pH (~7.0).

-

Isolation: Remove the solvent under reduced pressure (rotoevaporation) to yield the crude this compound.

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system.

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and spectroscopic validation.

4.2 Key Chemical Reactions

This compound is a versatile building block, primarily due to the reactivity of the carboxylate group.[1]

-

Esterification: Reaction with alcohols under acidic conditions (after protonation back to the carboxylic acid) or with alkyl halides can form various esters, which are valuable intermediates.[1]

-

Decarboxylation: Under certain thermal or catalytic conditions, the compound can lose carbon dioxide to yield oxazole derivatives.[1]

-

Nucleophilic Substitution: The carboxylate can act as a nucleophile, reacting with electrophiles to form more complex molecules.[1]

Conclusion

This compound is a structurally well-defined molecule whose properties are a direct consequence of the interplay between its aromatic heterocyclic core and its ionic carboxylate functionality. The planar, sp²-hybridized oxazole ring provides a stable scaffold, while the resonance-stabilized carboxylate group offers a site for ionic bonding and a handle for further chemical modification. Spectroscopic techniques such as IR, NMR, and MS provide a robust and self-validating framework for confirming its molecular structure and bonding, which are foundational to its strategic use in the rational design of novel pharmaceuticals and functional materials.

References

- Oxazole-2-carboxylic acid, sodium salt. Vertex AI Search.

- IR Infrared Absorption Bands of Carboxylate. 911Metallurgist.

- Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Science Publishing.

- The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online.

- Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A - ACS Publications.

- Oxazole(288-42-6) 1H NMR spectrum. ChemicalBook.

- This compound. MySkinRecipes.

- Oxazole-2-carboxylic acid amide. Chem-Impex.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- mass spectrometry of oxazoles. HETEROCYCLES.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

Sources

- 1. Buy Oxazole-2-carboxylic acid, sodium salt [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Solubility of Sodium Oxazole-2-carboxylate in Different Solvents

This guide provides a comprehensive technical overview of the solubility of sodium oxazole-2-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical experimental guidance.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which serves as a key intermediate in the synthesis of various pharmaceutical agents, understanding its solubility profile is paramount.[1][2] The solubility of this compound dictates its behavior in various stages of research and development, including reaction kinetics, purification, formulation, and ultimately, its bioavailability in physiological systems. An in-depth understanding of its solubility in a range of solvents is therefore not just an academic exercise, but a critical step in harnessing its full potential.

Theoretical Underpinnings of this compound Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. As an organic salt, its solubility is influenced by several key factors:

-

Ionic Nature: this compound is an ionic compound, consisting of a sodium cation (Na⁺) and an oxazole-2-carboxylate anion. This ionic character strongly suggests a high affinity for polar solvents that can effectively solvate these ions.

-

"Like Dissolves Like": This age-old principle is central to predicting solubility.[3] Polar solvents are generally effective at dissolving polar and ionic solutes, while nonpolar solvents are better suited for nonpolar solutes.

-

Solvent Polarity and Dielectric Constant: Solvents with high dielectric constants are more effective at reducing the electrostatic forces between the sodium and carboxylate ions, facilitating their separation and dissolution.[4]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role. The carboxylate group of the anion can act as a hydrogen bond acceptor, interacting favorably with protic solvents.[5]

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid this compound must be overcome by the energy released through the solvation of its constituent ions. A high lattice energy can lead to lower solubility, even in polar solvents.

Predicted Solubility Profile in Various Solvent Classes

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and are capable of hydrogen bonding.[6][7]

-

Water: As a highly polar solvent with a high dielectric constant and the ability to form strong hydrogen bonds, water is expected to be an excellent solvent for this compound.[8][9] The sodium and carboxylate ions will be effectively solvated by water molecules.

-

Alcohols (Methanol, Ethanol): These are also polar protic solvents, but with lower dielectric constants than water. While this compound is expected to be soluble in these solvents, its solubility may be less than in water.[8][9] Generally, the solubility of sodium carboxylates decreases as the carbon chain length of the alcohol increases due to the decreasing polarity of the solvent.[4]

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile)

These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[6][7]

-

DMSO and DMF: These are highly polar aprotic solvents and are generally good at dissolving salts.[10] They can effectively solvate the sodium cation. However, their ability to solvate the carboxylate anion is less efficient compared to protic solvents, which could limit the overall solubility.[10]

-

Acetonitrile: Being less polar than DMSO and DMF, acetonitrile is expected to be a poorer solvent for this compound.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents have low dielectric constants and are incapable of forming strong interactions with ionic species.

-

Hexane, Toluene, Diethyl Ether: this compound is predicted to be practically insoluble in these solvents. The nonpolar nature of these solvents cannot overcome the strong electrostatic forces holding the ionic lattice of the salt together.[4]

Standardized Experimental Protocol: The Shake-Flask Method for Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental method is crucial. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and straightforwardness.[11]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected solvents of high purity

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Step-by-Step Methodology

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

-

Addition of Excess Solute: To a series of vials, add a known volume of the selected solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, two common methods are:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.

-

-

Sample Preparation for Analysis: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.

Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to allow for easy comparison across different solvents and conditions.

Table 1: Example Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Polar Protic | Water | 80.1 | Experimental Value |

| Methanol | 32.7 | Experimental Value | |

| Ethanol | 24.5 | Experimental Value | |

| Polar Aprotic | DMSO | 46.7 | Experimental Value |

| DMF | 36.7 | Experimental Value | |

| Acetonitrile | 37.5 | Experimental Value | |

| Nonpolar | Toluene | 2.4 | Experimental Value |

| Hexane | 1.9 | Experimental Value |

Note: This table is a template for presenting experimental results. The "Experimental Value" fields should be populated with data obtained through the protocol described above.

Implications of Solubility Data in Research and Development

The solubility data of this compound is not merely a set of numbers; it is a critical piece of information that guides numerous decisions in a research and development pipeline.

-

Reaction Chemistry: The choice of solvent for a chemical reaction involving this compound is dictated by its solubility. A solvent in which the compound is sufficiently soluble is necessary to ensure a homogeneous reaction mixture and optimal reaction rates.

-

Purification and Crystallization: Differences in solubility in various solvents are exploited for purification. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for recrystallization.

-

Formulation Development: For pharmaceutical applications, the aqueous solubility of a drug substance is a key determinant of its dissolution rate and, consequently, its oral bioavailability. If the aqueous solubility is low, formulation strategies such as the use of co-solvents or the formation of more soluble salts may be necessary.

-

Analytical Method Development: The choice of mobile phase in chromatographic techniques like HPLC depends on the solubility of the analyte.

Logical Relationship between Solubility and R&D Applications

Caption: The central role of solubility data in guiding key research and development activities.

Conclusion

While specific quantitative solubility data for this compound requires experimental determination, a strong theoretical understanding of its physicochemical properties allows for a robust prediction of its behavior in a variety of solvents. This guide has provided the foundational knowledge and a detailed, best-practice experimental protocol for researchers to accurately determine the solubility of this important heterocyclic compound. The resulting data will be invaluable in advancing research and development efforts that utilize this compound, from optimizing synthetic routes to designing effective pharmaceutical formulations.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. (URL: [Link])

- Shobe, D. (2016). Why is sodium carboxylate salt so soluble? Quora. (URL: [Link])

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. (URL: [Link])

- Quora. (2017). How do you perform the shake flask method to determine solubility? (URL: [Link])

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. (URL: [Link])

- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. (URL: [Link])

- W.W. Norton. (n.d.). 2.9 Protic and Aprotic Solvents. (URL: [Link])

- Brogdon, B. N., Dimmel, D. R., & McDonough, T. J. (1999). Influence of the bleaching medium on caustic extraction efficiency (II): Oxidized lignin solubility.

- ResearchGate. (n.d.).

- MySkinRecipes. (n.d.).

- Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. (URL: [Link])

- Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. (URL: [Link])

- Aozun Asia. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility. (URL: [Link])

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.

- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. (URL: [Link])

- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. (URL: [Link])

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. (URL: [Link])

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. (URL: [Link])

- Wikipedia. (n.d.). Oxazole. (URL: [Link])

- Meanwell, N. A. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. (URL: [Link])

- YouTube. (2023). Solubility of Organic Compounds. (URL: [Link])

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry. (URL: [Link])

- Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. (URL: [Link])

- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

Sources

- 1. Buy Oxazole-2-carboxylic acid, sodium salt [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 7. aozunasia.com [aozunasia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nerd.wwnorton.com [nerd.wwnorton.com]

- 11. chem.libretexts.org [chem.libretexts.org]

"thermal stability and decomposition of sodium oxazole-2-carboxylate"

An In-depth Technical Guide to the Thermal Stability and Decomposition of Sodium Oxazole-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its thermal stability is a critical parameter influencing its storage, handling, and application in high-temperature synthetic routes. This guide provides a comprehensive overview of the theoretical and practical aspects of investigating the thermal stability and decomposition of this compound. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), proposes a plausible decomposition pathway based on fundamental chemical principles, and discusses the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers seeking to characterize the thermal properties of this and similar heterocyclic compounds.

Introduction to this compound and its Thermal Stability

The oxazole nucleus is a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which is a prominent scaffold in many biologically active compounds.[2][3] Oxazole derivatives are known for their broad range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2] this compound, the sodium salt of oxazole-2-carboxylic acid, serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents and functional materials.[1][4]

While oxazoles are generally considered to be thermally stable entities, the introduction of a sodium carboxylate group at the C2 position can significantly influence the molecule's behavior at elevated temperatures.[2][3] Understanding the thermal stability and decomposition profile of this compound is paramount for:

-

Drug Development: Ensuring the stability of active pharmaceutical ingredients (APIs) and intermediates during manufacturing, formulation, and storage.

-

Process Chemistry: Defining safe operating temperatures for synthetic reactions involving this compound to prevent unwanted degradation and ensure product purity.

-

Materials Science: Evaluating its suitability for applications in polymers and other materials that may be subjected to high temperatures.

This guide provides a robust framework for the systematic investigation of the thermal properties of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂NNaO₃ | [1] |

| Molecular Weight | 135.05 g/mol | [1] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in water | [4] |

| CAS Number | 1255098-88-4 | [5] |

| Storage Conditions | 2-8°C | [1] |

Methodologies for Thermal Analysis

The primary techniques for evaluating the thermal stability of a solid compound are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[6][7][8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is invaluable for determining decomposition temperatures, assessing thermal stability, and quantifying mass loss events.

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Select an appropriate sample pan (e.g., platinum or alumina) that is inert to the sample and its decomposition products.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

Experimental Parameters:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A common heating rate for initial screening is 10 °C min−1.[6]

-

-

-

Data Acquisition:

-

Record the mass loss (%) as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][10][11] It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.[8][9][12]

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Use hermetically sealed aluminum pans to contain any volatile decomposition products.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a DSC pan and seal it.

-

-

Experimental Parameters:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 450°C) at a heating rate of 10°C/min.

-

-

-

Data Acquisition:

-

Record the heat flow (mW) as a function of temperature.

-

Analyze the resulting DSC thermogram for endothermic (melting, some decomposition) and exothermic (some decomposition, crystallization) events.

-

Proposed Thermal Decomposition Pathway

The initial and most probable decomposition step for sodium carboxylates upon heating is the loss of carbon dioxide. For this compound, this would lead to the formation of an unstable oxazol-2-ylsodium intermediate, which would likely rearrange or fragment. A potential decomposition pathway for sodium formate involves the formation of sodium oxalate and sodium carbonate at higher temperatures.[13] Similarly, the thermal decomposition of other sodium carboxylates can be complex.[14]

The oxazole ring itself, while generally stable, can undergo cleavage under harsh conditions.[15] The C2 position is the most electron-deficient and a likely site for initial bond breaking following decarboxylation.

A proposed decomposition pathway is illustrated below:

Caption: Proposed decomposition pathway for this compound.

Data Interpretation and Analysis

The data obtained from TGA and DSC analyses provide quantitative insights into the thermal stability of this compound.

TGA Data Interpretation

The TGA thermogram will show one or more mass loss steps. For each step, the following parameters should be determined:

-

T_onset: The onset temperature of decomposition, often determined by the intersection of the baseline tangent with the tangent of the mass loss curve. This is a key indicator of thermal stability.

-

T_peak: The temperature at which the rate of mass loss is maximal, obtained from the peak of the DTG curve.

-

Mass Loss (%): The percentage of mass lost in each decomposition step. This can be used to infer the nature of the evolved species (e.g., loss of CO₂).

-

Residual Mass (%): The mass of the sample remaining at the end of the experiment. For sodium salts, the residue is often an inorganic sodium compound, such as sodium carbonate.[16][17]

A hypothetical summary of TGA data is presented in Table 2.

| Parameter | Hypothetical Value | Interpretation |

| T_onset | ~250°C | The temperature at which significant decomposition begins. |

| Major Mass Loss Step | 250 - 350°C | The primary decomposition region. |

| Mass Loss in Step 1 | ~32.6% | Corresponds to the theoretical mass percentage of CO₂ in the molecule. |

| Residual Mass at 600°C | ~39.2% | Consistent with the formation of sodium carbonate (Na₂CO₃) as a final residue. |

DSC Data Interpretation

The DSC thermogram will show peaks corresponding to thermal events:

-

Endothermic Peaks: May indicate melting or a decomposition process that requires energy input.

-

Exothermic Peaks: Often associated with decomposition processes that release energy, such as bond formation in more stable products.

The peak temperature and the area under the peak (enthalpy, ΔH) for each event should be determined.

Experimental Workflow Visualization

The overall workflow for assessing the thermal stability of this compound is depicted in the following diagram.

Caption: Experimental workflow for thermal stability assessment.

Implications of Thermal Stability in Research and Drug Development

The thermal stability profile of this compound has significant practical implications:

-

Synthesis: A high decomposition temperature allows for a wider range of reaction conditions, including high-temperature reactions, without significant degradation of the starting material.

-

Purification: Knowledge of thermal stability is crucial for developing purification methods such as distillation or sublimation.

-

Storage and Handling: The T_onset temperature provides a guideline for maximum storage and handling temperatures to ensure the long-term stability and purity of the compound.

-

Formulation: In drug development, the thermal stability of an intermediate can affect the choice of formulation processes, some of which may involve heat (e.g., melt granulation, spray drying).

Conclusion

This technical guide has provided a comprehensive framework for the investigation of the thermal stability and decomposition of this compound. By employing the detailed TGA and DSC protocols outlined, researchers can obtain critical data on the thermal behavior of this important heterocyclic compound. The proposed decomposition pathway and data interpretation guidelines offer a starting point for a thorough analysis. A complete understanding of the thermal properties of this compound is essential for its effective and safe use in pharmaceutical development and materials science.

References

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.

- (n.d.). Oxazole-2-carboxylic acid, sodium salt.

- Earle, M. J., Wasserscheid, P., & Seddon, K. R. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry.

- Thomas, B., & Ng, Y. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures.

- Wikipedia. (n.d.). Oxazole.

- Venkatesh, P. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare.

- Taylor & Francis. (n.d.). Oxazole – Knowledge and References.

- Leliopoulos, C., Mokhtari, H., Tavakoli, S., & Varghese, O. P. (2015). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Biomacromolecules.

- S'kafa, N., Kbir, M. A., El-Hajjaji, F., & Drider, J. (2022).

- Leliopoulos, C., Mokhtari, H., & Varghese, O. P. (2015). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Semantic Scholar.

- MySkinRecipes. (n.d.). This compound.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).

- (n.d.).

- Chemistry LibreTexts. (2023). Differential Scanning Calorimetry.

- (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.

- American Elements. (n.d.). This compound.

- (2025).

- (2021). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping.

- Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review.

- (n.d.). Formation of sodium oxalate by thermal decomposition of sodium formate.

- Holles, J. H., & Holtzapple, M. T. (2007). Kinetics study of thermal decomposition of sodium carboxylate salts.

Sources

- 1. This compound [myskinrecipes.com]

- 2. tandfonline.com [tandfonline.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Buy Oxazole-2-carboxylic acid, sodium salt [smolecule.com]

- 5. americanelements.com [americanelements.com]

- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 16. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Discovery and History of Oxazole-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, and development of oxazole-2-carboxylic acid derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich history and therapeutic potential of this important class of heterocyclic compounds.

A Journey Through Time: The Emergence of the Oxazole Scaffold

The story of oxazole chemistry begins in the late 19th and early 20th centuries, with the pioneering work of chemists who laid the foundation for heterocyclic chemistry. While the oxazole entity was first synthesized in 1962, the groundwork for its chemistry was established much earlier with the synthesis of 2-methyl oxazole in 1876.[1][2] The early 20th century saw the development of fundamental synthetic methodologies that are still in use today. The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, provided a route to 2,5-disubstituted oxazoles from cyanohydrins and aldehydes.[2] This was followed by the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones.[3]

The therapeutic potential of oxazoles came into prominence during the First World War with the discovery of penicillin, an antibiotic containing a related β-lactam ring fused to a thiazolidine ring.[1] This spurred interest in the biological activities of other heterocyclic compounds, including oxazoles.

While the early focus was on the broader class of oxazoles, the specific journey of oxazole-2-carboxylic acid derivatives as a distinct area of study began to take shape later. A significant historical marker in the synthesis of oxazole carboxylic acids is the work of J.W. Cornforth and Rita H. Cornforth in 1953 on the synthesis of oxazole-5-carboxylic acids.[4][5] Although this work focused on the 5-carboxylic acid isomer, it demonstrated the feasibility of introducing a carboxylic acid functionality onto the oxazole ring, paving the way for further exploration of other isomers.

The Pivotal Role of the 2-Carboxylic Acid Moiety: A Gateway to Diverse Functionality

The introduction of a carboxylic acid group at the 2-position of the oxazole ring profoundly influences the molecule's chemical and biological properties. This functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives, including esters, amides, and other analogues.[6]

The electron-withdrawing nature of the carboxylic acid group affects the electron density of the oxazole ring, influencing its reactivity in various chemical transformations. For instance, the C2 position of the oxazole ring is susceptible to deprotonation, and the presence of a carboxylic acid can modulate this reactivity.[7]

From a drug development perspective, the carboxylic acid group can act as a key pharmacophore, enabling interactions with biological targets through hydrogen bonding and other electrostatic interactions. This is a critical feature in the design of enzyme inhibitors and receptor modulators.

Synthesis of Oxazole-2-Carboxylic Acid and its Derivatives: From Classical Methods to Modern Innovations

The synthesis of oxazole-2-carboxylic acid and its derivatives has evolved significantly over the years, with a range of methods developed to construct this valuable scaffold.

Classical Approaches

While the very first synthesis of oxazole-2-carboxylic acid is not prominently documented in easily accessible historical literature, its preparation can be conceptualized through adaptations of classical oxazole syntheses. For instance, a retrosynthetic analysis suggests that it could be derived from a suitably protected α-hydroxyglycine derivative and a source of the carboxyl group.

Modern Synthetic Methodologies

In recent years, more direct and efficient methods for the synthesis of oxazole-2-carboxylic acid derivatives have been developed. These methods often offer milder reaction conditions, greater functional group tolerance, and improved yields.

One notable modern approach involves the direct carboxylation of the oxazole ring at the C2 position. This can be achieved through the use of strong bases to deprotonate the C2 position followed by quenching with carbon dioxide.[8] Another innovative method involves a gold-catalyzed reaction for the synthesis of 2-oxazolecarboxylic acid.[8]

Furthermore, methods for the direct synthesis of oxazoles from carboxylic acids have been reported, providing a streamlined route to these derivatives.[9] These reactions often involve the in-situ activation of the carboxylic acid, followed by reaction with an appropriate precursor to form the oxazole ring.

Below is a table summarizing key synthetic approaches:

| Synthetic Method | Description | Key Reagents | Reference(s) |

| Classical Methods (Conceptual) | Adaptation of Robinson-Gabriel or Fischer synthesis using precursors with a masked or protected carboxylic acid functionality. | α-acylamino ketones, cyanohydrins | [3],[2] |

| Direct C-H Carboxylation | Deprotonation of the oxazole at the C2 position followed by reaction with CO2. | Strong base (e.g., n-BuLi), CO2 | [8] |

| Gold-Catalyzed Carboxylation | A catalytic method for the direct carboxylation of the oxazole ring. | AuOH(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), KOH, CO2 | [8] |

| Synthesis from Carboxylic Acids | Direct conversion of a carboxylic acid to an oxazole derivative in one pot. | Carboxylic acid, isocyanoacetates, activating agents (e.g., DMAP-Tf) | [9] |

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments related to the synthesis of oxazole-2-carboxylic acid derivatives.

Protocol 1: Synthesis of Ethyl Oxazole-2-carboxylate (A Representative Modern Approach)

This protocol is based on the principles of modern synthetic methods that allow for the direct conversion of carboxylic acids to oxazole derivatives.

Objective: To synthesize ethyl oxazole-2-carboxylate from a suitable carboxylic acid precursor.

Materials:

-

Carboxylic acid precursor

-

Ethyl isocyanoacetate

-

4-(Dimethylamino)pyridine (DMAP)

-

Triflic anhydride (Tf2O) or a pre-formed triflylpyridinium reagent

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid precursor (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DMAP (1.1 eq) to the solution and stir until it dissolves.

-

Slowly add triflic anhydride (1.1 eq) to the cooled solution. Stir for 30 minutes at 0 °C to form the acylpyridinium intermediate.

-

In a separate flask, dissolve ethyl isocyanoacetate (1.2 eq) in anhydrous DCM.

-

Add the solution of ethyl isocyanoacetate to the reaction mixture at 0 °C.

-